Vanillin-13C6

Descripción general

Descripción

Vanillin-13C6 is a stable isotope-labeled compound of vanillin, where all six carbon atoms in the vanillin molecule are replaced with the carbon-13 isotopeThis compound is used extensively in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Vanillin-13C6 can be synthesized through several methods, including the incorporation of carbon-13 labeled precursors in the synthesis of vanillin. One common method involves the use of carbon-13 labeled guaiacol and glyoxylic acid under specific reaction conditions to produce this compound. The reaction typically involves:

Reactants: Carbon-13 labeled guaiacol and glyoxylic acid

Conditions: Acidic or basic medium, controlled temperature, and pressure

Catalysts: Various catalysts can be used to optimize the yield and purity of the product

Industrial Production Methods: Industrial production of this compound is similar to that of regular vanillin but involves the use of carbon-13 labeled starting materials. The process includes:

Extraction: Using carbon-13 labeled lignin or guaiacol

Chemical Synthesis: Involving oxidation and hydrolysis steps

Purification: Through crystallization or chromatography to achieve high purity.

Análisis De Reacciones Químicas

Vanillin-13C6 undergoes various chemical reactions similar to regular vanillin, including:

Oxidation: this compound can be oxidized to vanillic acid using oxidizing agents such as potassium permanganate or nitric acid.

Reduction: Reduction of this compound can yield vanillyl alcohol using reducing agents like sodium borohydride.

Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group can be substituted with other functional groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, nitric acid

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Substitution Reagents: Halogens, nitrating agents

Major Products:

Oxidation: Vanillic acid-13C6

Reduction: Vanillyl alcohol-13C6

Substitution: Various substituted vanillin derivatives

Aplicaciones Científicas De Investigación

Vanillin-13C6 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.

Biology: Employed in metabolic studies to trace the biochemical pathways of vanillin in organisms.

Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of vanillin-based drugs.

Industry: Applied in the food and fragrance industry for quality control and authentication of natural vanilla products .

Mecanismo De Acción

The mechanism of action of vanillin-13C6 involves its interaction with various molecular targets and pathways:

Cytochrome P450 Enzymes: this compound interacts with cytochrome P450 enzymes, leading to its metabolism through pathways such as aldehyde deformylation, methoxy dealkylation, and acetal formation.

Binding Affinity: Molecular docking studies have shown that this compound has high binding affinities with cytochrome P450 isozymes, stabilizing the enzyme-substrate complex and influencing metabolic pathways

Comparación Con Compuestos Similares

Vanillin-13C6 can be compared with other similar compounds such as:

Ethyl this compound: Similar in structure but with an ethoxy group instead of a methoxy group, leading to different flavor profiles and reactivity.

Maltol-13C6: Another flavor compound with a different core structure, used in food and fragrance industries.

Ethyl Maltol-13C6: Similar to maltol but with an ethyl group, enhancing its flavor properties.

Uniqueness:

Isotopic Labeling: The carbon-13 labeling in this compound provides unique advantages in tracing and studying metabolic pathways, making it distinct from its non-labeled counterparts

This compound stands out due to its isotopic labeling, which allows for detailed and precise studies in various scientific fields, making it an invaluable tool for researchers.

Actividad Biológica

Vanillin-13C6 is a stable isotope-labeled derivative of vanillin, a compound widely recognized for its flavoring properties and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, cellular effects, pharmacokinetics, and applications in scientific research.

Overview of this compound

This compound is the carbon-13 isotopic form of vanillin, which is a phenolic compound primarily found in vanilla beans. It has gained attention not only for its sensory attributes but also for its potential therapeutic benefits. This compound has been studied for its role in antioxidant defense systems and its modulation of various biochemical pathways.

Target of Action

This compound has been shown to interact with key components of the antioxidant defense system, including:

- Catalase

- Superoxide Dismutase (SOD)

- Glutathione

These enzymes play critical roles in neutralizing oxidative stress by scavenging free radicals and restoring cellular homeostasis.

Mode of Action

The compound enhances the activities of antioxidant enzymes, thereby:

- Ameliorating reduced glutathione levels

- Reactivating metabolic pathways such as the pentose phosphate pathway and purine metabolism.

Biochemical Pathways

This compound influences several biochemical pathways, notably:

- Oxidative Stress Response : It helps restore oxidative-depleted metabolites.

- Metabolic Pathways : It is involved in histidine and selenoamino acid metabolism, contributing to overall cellular health.

Cellular Effects

This compound exhibits significant effects on various cell types, influencing:

- Cell Signaling Pathways : Modulating signaling cascades that affect cell survival and proliferation.

- Gene Expression : Regulating the expression of genes involved in stress responses and metabolism .

Pharmacokinetics

Research indicates that this compound enhances the passive transport rate and absorption of drugs with moderate oral bioavailability. Its isotopic labeling allows for detailed tracking in pharmacokinetic studies, providing insights into its metabolism and distribution within biological systems .

Dosage Effects in Animal Models

Studies conducted on animal models have demonstrated that this compound exhibits non-toxic effects at various dosages. In rat models, it was efficiently assimilated and eliminated, suggesting a favorable safety profile .

Applications in Scientific Research

This compound has diverse applications across multiple fields:

Case Studies

- Antioxidant Activity : A study demonstrated that this compound significantly increased the activities of catalase and SOD in liver cells exposed to oxidative stress, highlighting its potential as a protective agent against cellular damage.

- Metabolic Tracing : In metabolic studies using labeled compounds, this compound was traced through various metabolic pathways, revealing its role in enhancing the efficiency of energy production within cells.

- Pharmacokinetic Studies : Research utilizing this compound has provided insights into drug absorption rates when combined with other therapeutic agents, underscoring its utility in developing more effective drug formulations .

Propiedades

IUPAC Name |

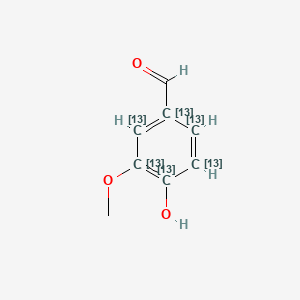

4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-5,10H,1H3/i2+1,3+1,4+1,6+1,7+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOOGOJBHIARFG-BOCFXHSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[13C]1=[13C]([13CH]=[13CH][13C](=[13CH]1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745797 | |

| Record name | 4-Hydroxy-3-methoxy(~13~C_6_)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201595-58-6 | |

| Record name | 4-Hydroxy-3-methoxy(~13~C_6_)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.